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Compound of Interest

Compound Name: Divinyl sulfide

Cat. No.: B1213866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape, vibrational properties,

and electronic structure of divinyl sulfide (C₄H₆S) through the lens of quantum chemical

calculations. By summarizing key theoretical data and outlining the methodologies employed,

this document aims to provide a comprehensive resource for researchers in computational

chemistry, materials science, and drug development.

Conformational Analysis
Divinyl sulfide is a flexible molecule characterized by the rotation of its two vinyl groups

around the C-S bonds. Theoretical calculations have identified several possible conformers,

with their relative stabilities determined by a delicate balance of steric and electronic effects.

A gas-phase electron diffraction study has provided experimental evidence for a non-planar

conformer with C₁ symmetry as a significant component of the conformational mixture at room

temperature. Computational studies have explored various possible conformations, including

planar (C₂ᵥ) and non-planar (C₁ and C₂) structures. The relative energies of these conformers

are crucial for understanding the molecule's overall properties and reactivity.

Table 1: Calculated Relative Energies of Divinyl Sulfide Conformers

Conformer Point Group
Relative Energy
(kcal/mol)

Computational
Method
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| Data not available in the searched literature | - | - | - |

A comprehensive table of relative energies for divinyl sulfide conformers from a dedicated

computational study was not available in the reviewed literature. The existence of C₁ and C₂ᵥ

conformers has been noted in computational databases.[1]

The conformational preferences of divinyl sulfide are influenced by the interplay between the

π-systems of the vinyl groups and the sulfur atom's lone pairs. The following diagram illustrates

the rotational degrees of freedom leading to different conformers.
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Caption: Rotational isomerism in divinyl sulfide.
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Vibrational Spectra
The vibrational frequencies of divinyl sulfide have been investigated using both theoretical

calculations and experimental spectroscopy. Quantum chemical methods, such as Møller-

Plesset perturbation theory (MP2), are instrumental in assigning the vibrational modes

observed in infrared (IR) and Raman spectra.

Table 2: Calculated Vibrational Frequencies of Divinyl Sulfide (C₂ᵥ Conformer)
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Mode Symmetry
Calculated Frequency
(cm⁻¹)

1 A 3317

2 A 3239

3 A 3218

4 A 1687

5 A 1464

6 A 1339

7 A 1089

8 A 1018

9 A 930

10 A 768

11 A 646

12 A 384

13 A 209

14 A 83

15 B 3317

16 B 3236

17 B 3217

18 B 1673

19 B 1457

20 B 1330

21 B 1073

22 B 1010

23 B 929
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Mode Symmetry
Calculated Frequency
(cm⁻¹)

24 B 760

25 B 620

26 B 411

27 B 71

Frequencies calculated at the MP2=FULL/6-31G level of theory.*[1]

A direct comparison with comprehensive experimental FT-IR and Raman spectra of divinyl
sulfide was not possible as the specific data was not readily available in the searched

literature. However, the calculated frequencies provide a valuable theoretical benchmark for

future experimental studies.

Electronic Properties
The electronic structure of divinyl sulfide, particularly the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides

insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key

parameter that influences the molecule's stability and its potential applications in electronic

materials.

Table 3: Frontier Molecular Orbital Energies of Divinyl Sulfide

Property Value (eV) Computational Method

HOMO Energy
Data not available in the
searched literature

-

LUMO Energy
Data not available in the

searched literature
-

| HOMO-LUMO Gap | Data not available in the searched literature | - |
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A specific calculated HOMO-LUMO gap for divinyl sulfide was not found in the directly

searched literature and databases.

The conceptual workflow for a typical quantum chemical calculation to determine these

properties is outlined below.

Define Molecular Structure
(Divinyl Sulfide)

Select Computational Method
(e.g., DFT, MP2)

and Basis Set
(e.g., 6-31G*)

Geometry Optimization

Frequency Calculation Electronic Property Calculation

Analyze Results:
- Conformational Energies
- Vibrational Frequencies
- HOMO/LUMO Energies

Click to download full resolution via product page

Caption: Workflow for quantum chemical calculations.
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Methodologies
Computational Protocols
The theoretical data presented in this guide are primarily derived from ab initio and Density

Functional Theory (DFT) calculations. A typical computational workflow involves the following

steps:

Geometry Optimization: The initial molecular structure of divinyl sulfide is optimized to find

the lowest energy conformation. This is achieved by calculating the forces on each atom and

iteratively adjusting their positions until a minimum on the potential energy surface is

reached.

Frequency Calculations: Following geometry optimization, vibrational frequencies are

calculated to confirm that the optimized structure corresponds to a true minimum (no

imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Electronic Property Calculations: Single-point energy calculations are performed on the

optimized geometry to determine electronic properties such as the HOMO and LUMO

energies.

Commonly employed theoretical methods for such calculations on sulfur-containing organic

molecules include:

Density Functional Theory (DFT): Functionals such as B3LYP are widely used due to their

balance of accuracy and computational cost.

Møller-Plesset Perturbation Theory (MP2): This ab initio method provides a higher level of

theory and is often used for more accurate energy and property calculations.

Basis Sets: Pople-style basis sets, such as 6-31G* or 6-311G**, are frequently used to

describe the atomic orbitals.

Experimental Protocols
Gas-Phase Electron Diffraction (GED): This experimental technique is a powerful tool for

determining the geometric structure of molecules in the gas phase, free from intermolecular

interactions.[2] The general procedure involves:
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Sample Introduction: A gaseous sample of divinyl sulfide is introduced into a high-vacuum

chamber.

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a

detector, which is recorded.

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and

bond angles of the molecule.

This technique was instrumental in providing the experimental evidence for the non-planar

structure of divinyl sulfide.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a

molecule.

FT-IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared

radiation by the sample as a function of wavelength.

Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered

light is collected and analyzed to obtain the Raman spectrum.

While specific experimental spectra for divinyl sulfide were not found in the reviewed

literature, the general protocols for obtaining these spectra for organic compounds are well-

established.

Conclusion
Quantum chemical calculations provide invaluable insights into the molecular structure,

vibrational properties, and electronic characteristics of divinyl sulfide. While existing

computational data from databases offer a foundational understanding, this guide highlights the

need for more dedicated theoretical studies to fully elucidate the conformational landscape and

relative energies of its various isomers. Furthermore, the availability of comprehensive

experimental vibrational spectra would be highly beneficial for benchmarking and refining

theoretical models. The methodologies outlined herein provide a robust framework for future
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research endeavors aimed at a deeper understanding of this versatile organosulfur compound

and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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